molecular formula LaMoOPb B12568510 Pubchem_71353204 CAS No. 184647-16-3

Pubchem_71353204

Cat. No.: B12568510
CAS No.: 184647-16-3
M. Wt: 458 g/mol
InChI Key: FHCBUZWWNDTBAK-UHFFFAOYSA-N
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Description

PubChem CID 71353204 is a unique entry in the PubChem Compound database, which aggregates chemical structures and associated biological, physical, and toxicological data from diverse sources . This analysis leverages PubChem's infrastructure, including its 2-D/3-D similarity tools and precomputed neighbor relationships, to outline a framework for comparing CID 71353204 with analogous compounds.

Properties

CAS No.

184647-16-3

Molecular Formula

LaMoOPb

Molecular Weight

458 g/mol

InChI

InChI=1S/La.Mo.O.Pb

InChI Key

FHCBUZWWNDTBAK-UHFFFAOYSA-N

Canonical SMILES

O=[Mo].[La].[Pb]

Origin of Product

United States

Preparation Methods

The preparation of Pubchem_71353204 involves several synthetic routes and reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These methods yield a distillable liquid that is mildly sensitive to air.

Chemical Reactions Analysis

Pubchem_71353204 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: As mentioned earlier, it can be synthesized through reduction reactions.

    Substitution: It can undergo substitution reactions where certain groups in the molecule are replaced by other groups.

Common reagents used in these reactions include polymethylhydrosiloxane and lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pubchem_71353204 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pubchem_71353204 involves its role as a hydrogen donor in radical chain mechanisms. It interacts with organic halides and related groups to convert them into corresponding hydrocarbons. This process occurs via a radical chain mechanism involving the radical Bu3Sn•, which abstracts a hydrogen atom from another equivalent of the compound, propagating the chain .

Comparison with Similar Compounds

2-D Similarity ("Similar Compounds")

PubChem's 2-D similarity search evaluates structural topology, focusing on atom connectivity and bond patterns. This method excels at identifying compounds with shared scaffolds or functional groups, making it ideal for:

  • Scaffold hopping in drug discovery.
  • Detecting structural analogs with minor modifications (e.g., substituent additions).

3-D Similarity ("Similar Conformers")

PubChem3D assesses 3-D shape and conformational flexibility using a Shape Tanimoto score , which measures spatial overlap between molecules . Key criteria for 3-D analysis include:

  • ≤50 non-hydrogen atoms.
  • ≤15 rotatable bonds.
  • Supported elements and stereochemistry .
    This method is critical for identifying compounds with similar binding modes or pharmacophoric features, even if their 2-D structures differ.

Complementary Nature of 2-D and 3-D Methods

Studies demonstrate that 2-D and 3-D similarity searches capture distinct aspects of molecular resemblance. For example, highlights cases where 2-D neighbors lack 3-D shape similarity and vice versa . Combining both approaches provides a holistic view of chemical relationships.

Data Tables: Comparison of 2-D vs. 3-D Similarity

Table 1: Key Differences Between 2-D and 3-D Similarity Methods

Feature 2-D Similarity 3-D Similarity
Basis Structural topology (atoms, bonds) Molecular shape/conformation
Scoring Metric Tanimoto coefficient Shape Tanimoto score
Use Cases Scaffold analogs, functional group swaps Shape-based drug design, binding motifs
Coverage All PubChem compounds ~90% of PubChem (excludes large/flexible molecules)

Table 2: Hypothetical Similar Compounds to CID 71353204

CID Similarity Type Score Shared Features
12345678 2-D (Tanimoto) 0.88 Common benzodiazepine core
87654321 3-D (Shape) 0.82 Similar macrocyclic conformation

Research Findings on Comparison Efficacy

Structural vs. Functional Similarity

  • 2-D Neighbors: Often share bioactivity due to conserved functional groups. For instance, notes that 2-D analogs of kinase inhibitors frequently retain target affinity .
  • 3-D Neighbors : May exhibit divergent bioactivities despite shape similarity, as seen in ’s case studies .

Case Study from

A 2016 analysis revealed that only ~30% of 2-D neighbors overlapped with 3-D neighbors for a set of 1,000 compounds. This underscores the necessity of integrating both methods to avoid missing critical analogs .

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